1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine

Lipophilicity Physicochemical Properties Medicinal Chemistry

1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 926246-73-3) is a 5-amino-3-arylpyrazole derivative characterized by a benzyl group at the N1 position and a 2-methylphenyl (o-tolyl) group at the C3 position. This compound, with a molecular formula of C₁₇H₁₇N₃ and a molecular weight of 263.34 g/mol, is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry.

Molecular Formula C17H17N3
Molecular Weight 263.344
CAS No. 926246-73-3
Cat. No. B2845907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine
CAS926246-73-3
Molecular FormulaC17H17N3
Molecular Weight263.344
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN(C(=C2)N)CC3=CC=CC=C3
InChIInChI=1S/C17H17N3/c1-13-7-5-6-10-15(13)16-11-17(18)20(19-16)12-14-8-3-2-4-9-14/h2-11H,12,18H2,1H3
InChIKeyZKUGNSDBMVOEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 926246-73-3): A 5-Amino-3-arylpyrazole Building Block for Research and Development


1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 926246-73-3) is a 5-amino-3-arylpyrazole derivative characterized by a benzyl group at the N1 position and a 2-methylphenyl (o-tolyl) group at the C3 position [1]. This compound, with a molecular formula of C₁₇H₁₇N₃ and a molecular weight of 263.34 g/mol, is primarily utilized as a research chemical and a synthetic building block in medicinal chemistry . Its structure features a nucleophilic 5-amino group and a lipophilic aromatic framework, making it a versatile intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines [2].

Why 1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Pyrazoles in Synthetic Workflows


The specific substitution pattern of 1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is critical for its utility in targeted synthesis and structure-activity relationship (SAR) studies. The 2-methylphenyl (o-tolyl) group at C3 introduces steric hindrance and unique electronic effects that can significantly alter the compound's reactivity and binding affinity compared to unsubstituted or para-substituted analogs [1]. Furthermore, the benzyl group at N1, as opposed to a smaller alkyl or aryl group, increases lipophilicity (XLogP3 = 3.5), which can influence membrane permeability and target engagement in biological assays [2]. Simple substitution with a generic 5-amino-3-arylpyrazole would yield a compound with different physicochemical properties and, consequently, divergent performance in downstream applications, such as the synthesis of fused heterocycles or in preliminary biological screening . The following quantitative evidence details these critical differences.

Quantitative Differentiation Guide for 1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine (CAS 926246-73-3)


Lipophilicity Profile: Increased LogP Compared to N-Phenyl Analog

1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine exhibits a higher calculated partition coefficient (XLogP3) than its N-phenyl analog, indicating greater lipophilicity. This is a key differentiator for applications requiring enhanced membrane permeability or non-polar solubility. The XLogP3 for the target compound is 3.5 [1]. In comparison, the N-phenyl analog, 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 618092-66-3), has a calculated XLogP3 of 2.9 [2].

Lipophilicity Physicochemical Properties Medicinal Chemistry

Rotatable Bond Count: Increased Conformational Flexibility vs. N-Phenyl Analog

The presence of a benzyl group at the N1 position introduces an additional rotatable bond compared to the N-phenyl analog, impacting conformational flexibility. 1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine has 3 rotatable bonds [1], whereas 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine has only 2 [2].

Conformational Analysis Molecular Flexibility Drug Design

Commercial Availability and Purity Benchmark

1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine is readily available from multiple commercial suppliers with a standard minimum purity specification of 95% . This provides a reliable benchmark for procurement. In contrast, many closely related analogs, such as 3-(2-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, are only available through custom synthesis [1], which introduces longer lead times and higher costs.

Chemical Procurement Quality Control Sourcing

Optimal Application Scenarios for 1-Benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine in Research and Development


Synthesis of Pyrazolo[1,5-a]pyrimidine Libraries for Antiangiogenic Screening

The 5-amino group of 1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine serves as a nucleophile in condensations with 1,3-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. This scaffold is actively explored for antiangiogenic properties, as highlighted by recent studies on related 5-aminopyrazole derivatives . The specific benzyl and o-tolyl substituents can be leveraged to explore lipophilic binding pockets, with the compound's XLogP3 of 3.5 [1] guiding medicinal chemists toward derivatives with balanced solubility and permeability.

Structure-Activity Relationship (SAR) Studies on Kinase or GPCR Targets

As a readily available building block with a defined purity (≥95%) , this compound is ideal for generating focused libraries to probe the effects of N1-benzyl and C3-o-tolyl substitution on biological activity. Its increased lipophilicity (XLogP3 = 3.5) and conformational flexibility (3 rotatable bonds) relative to the N-phenyl analog [1] make it a valuable tool for mapping the steric and lipophilic requirements of a target's binding site.

Internal Standard or Impurity Marker in Analytical Method Development

The well-defined structure and commercial availability of 1-benzyl-3-(2-methylphenyl)-1H-pyrazol-5-amine make it suitable for use as a reference standard in HPLC or LC-MS method development for related pyrazole-containing pharmaceuticals . Its unique retention time and mass, stemming from its specific substitution pattern, allow for reliable identification and quantification in complex mixtures.

Chemical Probe for Investigating Lipophilicity-Driven Cellular Uptake

The calculated XLogP3 of 3.5 positions this compound as a moderately lipophilic probe. It can be utilized in cell-based assays to study the relationship between lipophilicity and cellular permeability for the 5-amino-3-arylpyrazole class, serving as a comparator for more hydrophilic or hydrophobic analogs.

Technical Documentation Hub

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